TrkA Enzymatic Potency: Target Compound vs. Adjacent Patent Example (Example 57)
The target compound (Patent Example 58) demonstrates a TrkA IC50 of 3.10 nM in a standardized ELISA assay (pH 7.5) [1]. In the same assay format reported within the identical patent family, Example 57 (BDBM136640, a structurally distinct analog bearing a difluorophenyl-pyrrolidine motif) yields an IC50 of 2.20 nM [2]. While this constitutes a 1.4-fold difference in biochemical potency, the comparison establishes that the target compound retains single-digit nanomolar TrkA inhibitory activity and may offer differentiated physicochemical or selectivity properties that Example 57 lacks.
| Evidence Dimension | TrkA enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.10 nM |
| Comparator Or Baseline | Example 57 (BDBM136640): IC50 = 2.20 nM |
| Quantified Difference | 1.4-fold lower potency for the target compound |
| Conditions | ELISA assay, pH 7.5, poly(Glu,Ala,Tyr) substrate, Immulon 4HBX plates |
Why This Matters
For procurement decisions, the target compound provides an alternative chemotype to Example 57 with a well-characterized TrkA IC50, enabling structure-activity relationship (SAR) exploration without starting from a completely novel scaffold.
- [1] BindingDB. BDBM136641: IC50 = 3.10 nM for TrkA. From US8865698, Example 58. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=136641 (accessed 2026-05-03). View Source
- [2] BindingDB. BDBM136640: IC50 = 2.20 nM for TrkA. From US8865698, Example 57. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=136640 (accessed 2026-05-03). View Source
